O-to-N Acyl Migration Ligation Efficiency
In a comparative study of O-acyl isopeptide ligation efficiency, unprotected O-acylated serine isopeptides achieved 57% yield of native peptide via O-to-N acyl transfer, whereas O-acylated threonine isopeptides produced zero yield under identical conditions [1]. This outcome is attributed to the steric hindrance introduced by the additional methyl group on the threonine β-carbon, which disfavors the requisite cyclic transition state formation.
| Evidence Dimension | Ligation Yield (Native Peptide Formation) |
|---|---|
| Target Compound Data | 0% yield |
| Comparator Or Baseline | O-acetyl-L-serine: 57% yield |
| Quantified Difference | Absolute difference of 57 percentage points; threonine-based ligation completely fails |
| Conditions | O-to-N acyl transfer in unprotected O-acylated isopeptides, experimental and computational analysis of 8- and 11-membered cyclic transition states |
Why This Matters
This evidence demonstrates that O-acetyl-L-threonine is chemically incompatible with certain O-to-N ligation strategies that work efficiently with serine analogs, directly informing experimental design in peptide synthesis.
- [1] Caliskan E, et al. Chemical ligation from O-acyl isopeptides via 8- and 11-membered cyclic transition states. Arkivoc. 2014;2014(3):159-174. DOI: 10.3998/ARK.5550190.P008.632 View Source
